molecular formula C5H6N2O2 B2785671 3-Methylisoxazole-4-carboxamide CAS No. 1314959-75-5

3-Methylisoxazole-4-carboxamide

Katalognummer B2785671
CAS-Nummer: 1314959-75-5
Molekulargewicht: 126.115
InChI-Schlüssel: AVSLCGYMISJJBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylisoxazole-4-carboxamide is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been synthesized and studied for its potential applications in the field of drug discovery .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 3-Methylisoxazole-4-carboxamide, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . In a study, the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid was used to synthesize a series of isoxazole–Carboxamide derivatives .


Molecular Structure Analysis

The molecular structure of 3-Methylisoxazole-4-carboxamide is characterized by the presence of a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs . The specific structure contributes to its potential biological activities.


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is commonly used in the synthesis of isoxazole derivatives, including 3-Methylisoxazole-4-carboxamide .

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Isoxazole derivatives, including 3-Methylisoxazole-4-carboxamide, have shown significant potential as analgesics . They can be used to alleviate pain, making them valuable in the development of new pain management drugs.

Anti-inflammatory Applications

3-Methylisoxazole-4-carboxamide has been found to have potent anti-inflammatory properties . It has been used in the treatment of inflammatory diseases, such as rheumatoid arthritis .

Anticancer Applications

Isoxazole derivatives have demonstrated anticancer properties . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs.

Antimicrobial Applications

3-Methylisoxazole-4-carboxamide has been found to have good antibacterial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . This makes it a potential candidate for the development of new antimicrobial agents.

Antiviral Applications

Isoxazole derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs.

Anticonvulsant Applications

Isoxazole derivatives have demonstrated anticonvulsant properties . They can be used in the treatment of seizures, making them valuable in the development of new anticonvulsant drugs.

Antidepressant Applications

Isoxazole derivatives have shown antidepressant properties . They can be used in the treatment of depression, making them valuable in the development of new antidepressant drugs.

Immunosuppressant Applications

Isoxazole derivatives have demonstrated immunosuppressant properties . They can be used in the treatment of autoimmune diseases and in organ transplantation, making them valuable in the development of new immunosuppressant drugs.

Wirkmechanismus

Target of Action

3-Methylisoxazole-4-carboxamide is a type of isoxazole-based amide . Isoxazole-based amides have been found to exhibit potent anti-inflammatory properties . The primary target of these compounds is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators such as prostaglandins .

Mode of Action

The compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . The specific binding modes and interactions of the compound with COX-2 contribute to its anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX-2 disrupts the biochemical pathway that leads to the production of pro-inflammatory mediators . This disruption results in a decrease in inflammation, as these mediators are responsible for promoting inflammation in the body .

Pharmacokinetics

The pharmacokinetics of 3-Methylisoxazole-4-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability . Preliminary in silico studies suggest that these derivatives have good oral drug-like behavior and non-toxic nature .

Result of Action

The molecular and cellular effects of 3-Methylisoxazole-4-carboxamide’s action primarily involve the reduction of inflammation . By inhibiting COX-2, the compound decreases the production of pro-inflammatory mediators, leading to reduced inflammation .

Eigenschaften

IUPAC Name

3-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLCGYMISJJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole-4-carboxamide

CAS RN

1314959-75-5
Record name 3-methylisoxazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.